molecular formula C23H22N4 B2823784 2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896839-35-3

2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2823784
CAS No.: 896839-35-3
M. Wt: 354.457
InChI Key: ZYUDIYSRHLZZRH-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a fused heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core fused with a cyclopentane ring. Its molecular formula is C₁₆H₁₆N₄, with a molecular weight of 264.33 g/mol . The structure features a methyl group at position 2, a phenyl group at position 3, and an N-(p-tolyl) substituent at the 8-amine position. Predicted physicochemical properties include a density of 1.37 g/cm³ and a pKa of 4.99, suggesting moderate lipophilicity and weak basicity .

Its structural framework allows for systematic modifications to optimize pharmacological activity.

Properties

IUPAC Name

11-methyl-N-(4-methylphenyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-15-11-13-18(14-12-15)24-22-19-9-6-10-20(19)25-23-21(16(2)26-27(22)23)17-7-4-3-5-8-17/h3-5,7-8,11-14,24H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUDIYSRHLZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors such as substituted hydrazines and carbonyl compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Properties

Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound showed promising antiproliferative effects against various cancer cell lines with IC50 values in the nanomolar range. The mechanism of action often involves inhibition of key kinases involved in cell proliferation and survival pathways.

CompoundCell LineIC50 (µM)
This compoundA5490.80
Related CompoundPanc-10.80
ErlotinibA5491.00

The above table summarizes the anticancer activity of the compound compared to a known inhibitor (Erlotinib) .

Enzymatic Inhibition

Research indicates that compounds within this class can act as selective inhibitors of specific enzymes. For example, they have been shown to inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are critical in cancer progression. The dual inhibition mechanism enhances their potential as therapeutic agents in oncology .

Case Studies

A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their biological activity. Among these derivatives, several compounds exhibited significant cytotoxicity against human cancer cell lines. Notably, one derivative demonstrated an IC50 value of 25 nM against a melanoma cell line, indicating strong antiproliferative activity .

Another case involved molecular docking studies that revealed high binding affinities of these compounds to target proteins involved in cancer signaling pathways. These findings support the rationale for further development and optimization of these compounds as potential anticancer drugs .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that pyrazolo-pyrimidine derivatives can target specific kinases involved in tumor growth and metastasis .

Antifungal Properties
The compound's structure suggests potential antifungal activity. Similar pyrazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans and Cryptococcus neoformans. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Neuroprotective Effects
There is emerging evidence that compounds like this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Agricultural Chemistry Applications

Pesticidal Activity
Research into the agricultural applications of pyrazolo-pyrimidine compounds has revealed their potential as pesticides. The unique structural features of these compounds may allow them to act as effective herbicides or insecticides by interfering with the biological processes of pests . For example, certain derivatives have shown promise in inhibiting the growth of harmful plant pathogens.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time . Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Case Studies

Study Findings Applications
Study on Anticancer Activity Demonstrated significant inhibition of cancer cell linesPotential development of new anticancer drugs
Antifungal Activity Assessment Effective against common fungal strainsDevelopment of antifungal treatments
Neuroprotective Research Reduced oxidative stress in neuronal modelsPotential for treating neurodegenerative diseases
Agricultural Application Study Effective against specific plant pathogensDevelopment of new pesticides

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of the cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold, highlighting substituent variations and their implications:

Compound Name Substituent at 8-Amine Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound N-(p-Tolyl) C₁₆H₁₆N₄ 264.33 Predicted CRF1 antagonism; balanced lipophilicity for receptor binding
N-(2-Methoxyethyl) Derivative N-(2-Methoxyethyl) C₁₉H₂₂N₄O 322.41 Enhanced solubility due to polar methoxy group; potential for improved bioavailability
N-[3-(1H-Imidazol-1-yl)Propyl] Derivative N-(3-Imidazolylpropyl) C₂₁H₂₂N₆ 358.44 Imidazole introduces H-bonding capacity; may enhance binding to enzymes or receptors
N-Cyclohexyl Derivative N-Cyclohexyl C₂₂H₂₆N₄ 346.48 Increased lipophilicity; potential for prolonged half-life but reduced aqueous solubility
3-(4-Fluorophenyl)-N-(Pyridin-2-ylmethyl) Derivatives (e.g., Compound 47 ) N-(Pyridin-2-ylmethyl) C₂₅H₂₀FN₅ 409.17 Anti-mycobacterial activity (MIC < 1 µM); substituents modulate potency

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The N-(p-tolyl) group in the target compound provides moderate lipophilicity, facilitating membrane permeability while avoiding excessive hydrophobicity. In contrast, the N-cyclohexyl derivative (C₂₂H₂₆N₄) exhibits higher logP values, which may hinder solubility .
  • Solubility : Polar substituents like methoxyethyl (C₁₉H₂₂N₄O) improve aqueous solubility, critical for oral bioavailability .

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